MFCD17168444
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Overview
Description
MFCD17168444: is a chemical compound with the molecular formula C7H10FN3 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, a fluorine atom at position 3, and two methyl groups attached to the nitrogen atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: MFCD17168444 is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can also be explored for its potential use in drug development, particularly in designing molecules with specific biological targets .
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mechanism of Action
The mechanism of action of MFCD17168444 involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The dimethylamino groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 2,5-Pyridinediamine, 3-bromo-N2,N2-dimethyl-
- 2,5-Pyridinediamine, 3-chloro-N2,N2-dimethyl-
- 2,5-Pyridinediamine, 3-iodo-N2,N2-dimethyl-
Comparison:
- Fluorine vs. Halogen Substituents: The fluorine atom in MFCD17168444 provides unique properties such as increased electronegativity and smaller atomic radius compared to other halogens like bromine, chlorine, and iodine. This can result in different reactivity and biological activity profiles .
- Dimethylamino Groups: The presence of dimethylamino groups in all these compounds contributes to their solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-fluoro-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H10FN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |
InChI Key |
LTVAGLWXHNRYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)N)F |
Origin of Product |
United States |
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